Lipophilicity (LogP) Relative to the Unsubstituted Parent N-(2-Nitrophenyl)benzamide
Introduction of the benzylamino linker at the para position of the benzamide ring significantly increases lipophilicity. The target compound has a computed LogP of 5.12, whereas the unsubstituted parent N-(2-nitrophenyl)benzamide (CAS 2424-61-5) has a reported LogP of approximately 2.5 . This 2.6 log-unit increase corresponds to roughly a 400-fold higher theoretical partition coefficient in octanol-water and suggests altered membrane permeability and CNS penetration [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.12 |
| Comparator Or Baseline | N-(2-nitrophenyl)benzamide (CAS 2424-61-5): LogP ≈ 2.5 |
| Quantified Difference | ΔLogP ≈ +2.6 |
| Conditions | Computed via standard fragment-based algorithms (ACD/Labs or equivalent); no experimental logP available for either compound |
Why This Matters
A LogP above 5 may reduce aqueous solubility but enhance blood-brain barrier penetration, which is critical for CNS-targeted research applications; a user requiring passive CNS exposure cannot substitute the unsubstituted parent without losing this property.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. View Source
